2-chloro-N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)acetamide
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Overview
Description
2-chloro-N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)acetamide is a synthetic organic compound that features a pyridine ring substituted with an oxolan-3-yloxy group and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine derivative. One common route includes the reaction of 6-(hydroxymethyl)pyridine with oxirane to form the oxolan-3-yloxy derivative. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield the corresponding amide, while oxidation could produce a carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-chloro-N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxolan-3-yloxy group and chloroacetamide moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-({6-[(tetrahydrofuran-3-yloxy)methyl]pyridin-2-yl}methyl)acetamide
- 2-chloro-N-({6-[(oxolan-2-yloxy)methyl]pyridin-2-yl}methyl)acetamide
Uniqueness
2-chloro-N-({6-[(oxolan-3-yloxy)methyl]pyridin-2-yl}methyl)acetamide is unique due to the specific positioning of the oxolan-3-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
2411252-39-4 |
---|---|
Molecular Formula |
C13H17ClN2O3 |
Molecular Weight |
284.7 |
Purity |
95 |
Origin of Product |
United States |
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